- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992
Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)
90-10-8 structure
Product Name:N-Methyl-N-phenylbenzenesulfonamide
CAS-Nr.:90-10-8
MF:C13H13NO2S
MW:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963
Update Time:2025-05-21
N-Methyl-N-phenylbenzenesulfonamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Methyl-N-phenylbenzenesulfonamide
- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
- Benzenesulfonamide,N-methyl-N-phenyl
- Benzenesulfonanilide,N-methyl
- N-Methylbenzenesulfonanilide
- N-methyl-benzenesulfonylanilide
- N-Methylbenzenesulphanilide
- N-Methyl-benzolsulfonanilid
- N-methyl-N-phenylbenzenesulphonamide
- N-methylphenylsulphonanilide
- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
- NSC 77060
- N-Methyl-N-Phenyl Benzene Sulfonamide
- N-Methyl-N-phenylbenzenesulfonamide #
- SR-01000398121
- NSC77060
- AC-18197
- DTXSID20237977
- Benzenesulfonanilide, N-methyl-
- AKOS001391097
- NCIOpen2_004148
- 90-10-8
- MFCD00514036
- KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Benzenesulfonamide, N-methyl-N-phenyl-
- SR-01000398121-1
- SCHEMBL812702
- n-methyl-n-phenyl-benzenesulfonamide
- NSC-77060
- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylbenzenesulfonamide (ACI)
- DTXCID70160468
-
- MDL: MFCD00514036
- Inchi: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
- InChI-Schlüssel: KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Lächelt: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 247.06700
- Monoisotopenmasse: 220.063663
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 3
- Komplexität: 343
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 45.8
- XLogP3: 2.6
Experimentelle Eigenschaften
- Dichte: 1.254
- Siedepunkt: 380.4°C at 760 mmHg
- Flammpunkt: 183.8°C
- Brechungsindex: 1.615
- PSA: 45.76000
- LogP: 3.59250
- Dampfdruck: 0.0±0.9 mmHg at 25°C
N-Methyl-N-phenylbenzenesulfonamide Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-N-phenylbenzenesulfonamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | M343625-50mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343625-100mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M343625-500mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 500mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 250mg |
¥1782.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 1g |
¥3302.0 | 2021-09-08 | ||
| Alichem | A019088890-5g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 5g |
$852.24 | 2023-08-31 | |
| Alichem | A019088890-10g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 10g |
$1181.88 | 2023-08-31 | |
| Alichem | A019088890-25g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 25g |
$1969.80 | 2023-08-31 | |
| Cooke Chemical | F156123-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 250mg |
RMB 2288.00 | 2025-02-21 | |
| Cooke Chemical | F156123-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 1g |
RMB 7358.40 | 2025-02-21 |
N-Methyl-N-phenylbenzenesulfonamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Iodine , Oxygen Solvents: 1,2-Dichloroethane ; 16 h, 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Durene , Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
Referenz
- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction, Tetrahedron Letters, 2006, 47(28), 4973-4978
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 25 °C
Referenz
- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light, Chemistry - A European Journal, 2016, 22(29), 9929-9932
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, reflux
Referenz
- Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides, ChemistrySelect, 2018, 3(15), 4129-4132
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol , Water ; 10 min, 25 - 28 °C
Referenz
- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes, Journal of Organic Chemistry, 2021, 86(3), 2117-2134
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Titania Solvents: Ethanol ; 1 h, rt
Referenz
- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines, Catalysis Science & Technology, 2020, 10(20), 6825-6839
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine , Cuprous iodide Solvents: Dimethylformamide ; 48 h, 100 °C; 100 °C → rt
Referenz
- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands, Tetrahedron Letters, 2005, 46(43), 7295-7298
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Chloroform ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referenz
- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649
N-Methyl-N-phenylbenzenesulfonamide Raw materials
- Phenylboronic acid
- Iodobenzene
- Benzenesulfinic acid, sodium salt
- N-methylbenzenesulfonamide
- N-Phenylbenzenesulfonamide
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-
N-Methyl-N-phenylbenzenesulfonamide Preparation Products
N-Methyl-N-phenylbenzenesulfonamide Verwandte Literatur
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
90-10-8 (N-Methyl-N-phenylbenzenesulfonamide) Verwandte Produkte
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
CN Lieferant
Großmenge
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge